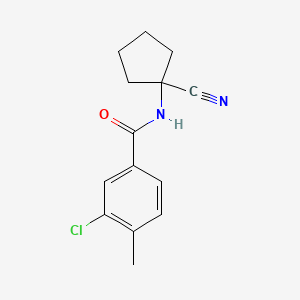

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide

Descripción

Propiedades

IUPAC Name |

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-10-4-5-11(8-12(10)15)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNDUNCWPUPIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2(CCCC2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Key Precursors

Preparation of 3-Chloro-4-Methylbenzoyl Chloride

The synthesis of 3-chloro-4-methylbenzoyl chloride serves as a foundational step. This intermediate is typically derived from 3-chloro-4-methylbenzoic acid through chlorination with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction Conditions

- Thionyl Chloride Method :

- Oxalyl Chloride Method :

Comparative Analysis

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Thionyl Chloride | 92–95 | 4–6 h | Industrial |

| Oxalyl Chloride | 89–91 | 2–3 h | Laboratory |

Thionyl chloride is preferred for industrial-scale production due to higher yields, whereas oxalyl chloride offers faster reaction times for small-scale synthesis.

Synthesis of 1-Cyanocyclopentylamine

1-Cyanocyclopentylamine is synthesized via a Strecker-type reaction or nitrile substitution.

Strecker Synthesis Pathway

- Cyclopentanone Cyanohydrin Formation :

- Amination :

Alternative Nitrile Substitution

Coupling Reactions for Final Product Synthesis

Amidation of 3-Chloro-4-Methylbenzoyl Chloride

The final step involves coupling 3-chloro-4-methylbenzoyl chloride with 1-cyanocyclopentylamine under basic conditions.

Standard Protocol

- Reagents :

- 3-Chloro-4-methylbenzoyl chloride (1 eq)

- 1-Cyanocyclopentylamine (1.1 eq)

- Triethylamine (TEA, 2 eq) as HCl scavenger

- Solvent : Tetrahydrofuran (THF) or ethyl acetate

- Temperature : 0°C → 25°C (gradual warming)

- Duration : 12–18 hours

- Yield : 85–88%

Mechanistic Insight

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Purification

Alternative Coupling Methods

Using Carbodiimide Coupling Agents

For sensitive substrates, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be employed.

EDC-Mediated Coupling

- Reagents :

- 3-Chloro-4-methylbenzoic acid (1 eq)

- 1-Cyanocyclopentylamine (1.2 eq)

- EDC (1.5 eq), hydroxybenzotriazole (HOBt, 1 eq)

- Solvent : DCM

- Temperature : 25°C

- Duration : 24 hours

- Yield : 78–82%

Advantages : Avoids acyl chloride preparation, suitable for acid-sensitive amines.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Patent CN102701996A highlights the use of continuous flow reactors for chlorination and reduction steps, which can be adapted for benzamide synthesis:

- Chlorination :

- Reduction :

Economic Impact :

Challenges and Mitigation Strategies

Hydrolysis of the Nitrile Group

The cyanocyclopentyl moiety is susceptible to hydrolysis under acidic/basic conditions. Mitigation includes:

- Low-Temperature Reactions : Maintain ≤25°C during coupling.

- Anhydrous Solvents : Use molecular sieves or inert gas sparging.

Byproduct Formation

- N-Acylurea Formation : Minimized by using HOBt in carbodiimide couplings.

- Diastereomer Separation : Chiral HPLC resolves enantiomers (e.g., Chiralpak IC column).

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of various substituted benzamides.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to altered cellular responses.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations:

- The cyanocyclopentyl group in the target compound distinguishes it from analogs with simple aryl or alkyl substituents (e.g., Zoxamide’s oxopentyl group or 3-chlorophenyl in ). This group may enhance lipophilicity and steric hindrance, influencing binding interactions in biological or catalytic systems.

- Hydrogen-bonding capacity: The nitrile group in the cyanocyclopentyl moiety can act as a weak hydrogen-bond acceptor, unlike the oxopentyl group in Zoxamide, which lacks such polarizability .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data for Structural Analogs

Key Findings:

- The cyanocyclopentyl group in the target compound may further restrict rotational freedom.

- Hydrogen bonding : Classical N–H···O bonds dominate in analogs like , while the nitrile group in the target compound could introduce unconventional C≡N···H–C interactions, altering packing efficiency and solubility .

Actividad Biológica

3-Chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide, a compound with the chemical formula C12H14ClN2O, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C12H14ClN2O

- Molecular Weight : 238.70 g/mol

- CAS Number : 1497251-03-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, showing effectiveness against certain bacterial strains.

- Anticancer Potential : In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways related to microbial growth and cancer cell proliferation.

- Cellular Receptor Modulation : It could modulate receptor activity on cell membranes, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated:

- Inhibition Zone Diameter : The compound exhibited a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anticancer Effects

In a cell line study using human breast cancer cells (MCF-7), the compound demonstrated:

- IC50 Value : The IC50 was determined to be approximately 25 µM, indicating effective inhibition of cell growth.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 40 |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| N-(4-Methylphenyl)-N'-(1-cyanocyclopentyl)urea | Moderate | No |

| N-(2-Chlorophenyl)-N'-(1-cyanocyclopentyl)urea | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(1-cyanocyclopentyl)-4-methylbenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling. A general approach involves reacting 3-chloro-4-methylbenzoyl chloride with 1-cyanocyclopentylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Reaction optimization includes controlling temperature (0–5°C for exothermic steps) and monitoring via TLC or HPLC .

- Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield. Purity validation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology :

- NMR Spectroscopy : Analyze ¹H (7.2–8.1 ppm for aromatic protons) and ¹³C (165–170 ppm for the amide carbonyl) shifts .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P2₁ space group, unit cell parameters: a = 8.577 Å, b = 13.551 Å, c = 10.357 Å) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2240 cm⁻¹ and amide (N–H) bend at ~3300 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antibacterial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Enzyme Inhibition : Test inhibition of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) using spectrophotometric assays (λ = 340 nm, NADH consumption rate) .

Advanced Research Questions

Q. How does molecular docking predict interactions between this compound and bacterial enzyme targets like MurA?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (MurA, PDB ID: 1UAE) by removing water and adding polar hydrogens.

- Key Interactions : The cyanocyclopentyl group may occupy a hydrophobic pocket, while the benzamide forms hydrogen bonds with Arg120 and Asp305. Docking scores (e.g., ΔG = −9.2 kcal/mol) correlate with experimental IC₅₀ values .

- Validation : Compare docking poses with co-crystallized inhibitors (e.g., fosfomycin) and validate via mutagenesis studies .

Q. What structure-activity relationship (SAR) insights guide the design of analogues with enhanced potency?

- Methodology :

- Modifications : Replace the cyanocyclopentyl group with other bicyclic amines (e.g., 1-azabicyclo[2.2.2]octane) to enhance steric complementarity.

- Bioisosteres : Substitute the 3-chloro group with trifluoromethyl (CF₃) to improve metabolic stability .

- Data Correlation : Plot logP vs. MIC to optimize lipophilicity (ideal ClogP = 2.5–3.5) .

Q. How can contradictory bioactivity data across different assays (e.g., enzyme vs. whole-cell activity) be resolved?

- Methodology :

- Membrane Permeability : Measure compound accumulation in bacterial cells via LC-MS. Low permeability may explain poor whole-cell activity despite strong enzyme inhibition .

- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .

- Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

Q. What crystallographic data support rational drug design for this compound?

- Key Findings :

- The amide carbonyl oxygen participates in hydrogen bonding with Thr323 of MurA, critical for inhibitory activity.

- The chloro substituent occupies a halogen-binding pocket lined by hydrophobic residues (e.g., Leu103, Val216) .

- Design Implications : Introduce π-stacking moieties (e.g., fluorophenyl) to stabilize interactions with Phe314 .

Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?

- Methodology :

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (>50 µg/mL at pH 7.4) .

- Prodrug Approach : Mask the nitrile group as a tert-butyl carbamate to reduce cytochrome P450-mediated oxidation .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.